molecular formula C19H26N4O2 B2707353 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide CAS No. 2034559-79-8

4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide

Cat. No.: B2707353
CAS No.: 2034559-79-8
M. Wt: 342.443
InChI Key: OMYHQDHIWFEEDG-UHFFFAOYSA-N
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Description

4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide is a synthetic compound that features a benzimidazole moiety, which is a common structural motif in many biologically active molecules

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the pyrrolidine ring: The benzimidazole core is then reacted with a suitable pyrrolidine derivative, often through nucleophilic substitution reactions.

    Introduction of the tert-butyl group: This step involves the alkylation of the intermediate compound with tert-butyl halides.

    Formation of the oxobutanamide moiety: The final step involves the acylation of the intermediate with a suitable acylating agent to form the oxobutanamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the oxobutanamide moiety can be reduced to form alcohols.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohol derivatives of the oxobutanamide moiety.

    Substitution: Halogenated or nitrated derivatives of the benzimidazole ring.

Scientific Research Applications

4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring often have similar chemical properties and reactivity.

    Oxobutanamide derivatives: These compounds share the oxobutanamide moiety and may have similar applications in medicinal chemistry.

Uniqueness

4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-N-tert-butyl-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)21-17(24)8-9-18(25)22-11-10-14(12-22)23-13-20-15-6-4-5-7-16(15)23/h4-7,13-14H,8-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYHQDHIWFEEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCC(=O)N1CCC(C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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